1-[3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(2-nitrophenoxy)ethan-1-one
Overview
Description
The compound “3,5-dimethyl-1-[(2-nitrophenoxy)acetyl]-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole” is a complex organic molecule that contains several functional groups. These include a pyrazole ring, which is a type of aromatic heterocycle, as well as nitro, acetyl, and sulfonyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyrazole ring, for example, is a five-membered ring with two nitrogen atoms, which can participate in hydrogen bonding and other interactions .Chemical Reactions Analysis
Again, while specific information is not available, compounds with similar structures can undergo a variety of chemical reactions. For example, the nitro group can be reduced to an amine, and the acetyl group can participate in nucleophilic acyl substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like nitro, acetyl, and sulfonyl would likely make the compound soluble in polar solvents .Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been associated with a variety of biological activities, including antileishmanial and antimalarial activities .
Mode of Action
The pyrrolidine ring and its derivatives are known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrazole-bearing compounds are known for their diverse pharmacological effects . They have been synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, indicating their potential involvement in the biochemical pathways related to these diseases .
Pharmacokinetics
The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization , which could potentially impact the compound’s bioavailability.
Result of Action
Pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Action Environment
The stability of the pyrrolidine ring and its ability to efficiently explore the pharmacophore space due to sp3-hybridization suggest that it may be robust against various environmental factors.
Future Directions
Properties
IUPAC Name |
1-(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)-2-(2-nitrophenoxy)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6S/c1-12-17(28(25,26)19-9-5-6-10-19)13(2)20(18-12)16(22)11-27-15-8-4-3-7-14(15)21(23)24/h3-4,7-8H,5-6,9-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZSCZDRNMYUCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=CC=C2[N+](=O)[O-])C)S(=O)(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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